molecular formula C7H15ClO3S B028797 Butyl 3-chloropropylsulfonate CAS No. 146475-47-0

Butyl 3-chloropropylsulfonate

Cat. No. B028797
M. Wt: 214.71 g/mol
InChI Key: MJHBOVFGBJXYQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonate compounds like tert-butylsulfonamide have been used as nitrogen sources for catalytic reactions. The N-chloramine salt of tert-butylsulfonamide, for instance, is efficient in catalytic aminohydroxylation and aziridination of olefins (Gontcharov, Liu, & Sharpless, 1999). Another example is the synthesis of tetrahydrofurans from aryl 3-chloropropylsulfoxides, where carbanions react with nonenolizable aldehydes (Komsta, Barbasiewicz, & Mąkosza, 2010).

Molecular Structure Analysis

The structure of sulfonate compounds is often characterized by the presence of a sulfonyl group attached to an organic moiety. For example, the structure of 3-bromo-2-(tert-butylsulfonyl)-1-propene illustrates a typical sulfonate structure with a sulfonyl group linked to a propene chain (Auvray, Knochel, & Normant, 1985).

Chemical Reactions and Properties

Sulfonate compounds demonstrate a range of chemical reactions. For instance, tert-butanesulfinyl imines exhibit stereoselective cycloaddition with arynes, leading to the synthesis of cyclic sulfoximines (Ye et al., 2014). Additionally, 3-bromo-2-(tert-butylsulfonyl)-1-propene shows multi-coupling reactions with various electrophiles (Auvray, Knochel, & Normant, 1985).

Physical Properties Analysis

The physical properties of sulfonate compounds like Butyl 3-chloropropylsulfonate can be deduced from similar compounds. These properties generally include solubility in organic solvents, melting and boiling points, and stability under various conditions. For instance, the stability and solubility of tert-butylsulfinyl imines are important for their use in asymmetric synthesis of amines (Ellman, Owens, & Tang, 2002).

Chemical Properties Analysis

Chemical properties of sulfonate compounds are largely defined by their reactivity and the types of chemical reactions they can undergo. The presence of the sulfonyl group often imparts unique reactivity patterns, such as in the case of tert-butyl hydroperoxide mediated cascade synthesis of 3-arylsulfonylquinolines (Zhang et al., 2016).

Scientific Research Applications

Environmental Degradation and Analysis

Studies on the microbial degradation of polyfluoroalkyl chemicals underscore the environmental persistence and toxicological concerns associated with sulfonate derivatives. Research into the biodegradability of such compounds sheds light on their fate in environmental matrices and potential for accumulation in ecosystems (Liu & Avendaño, 2013). Moreover, advancements in analytical methods for detecting sulfonate esters and their derivatives in environmental and biomonitoring samples highlight the ongoing efforts to understand their distribution and impact (Munoz et al., 2019).

Pharmacological Applications

Research on sulfonamide inhibitors illustrates the pharmacological importance of sulfonate derivatives. These compounds play a crucial role in developing therapies for various conditions, including bacterial infections, cancer, and glaucoma (Gulcin & Taslimi, 2018). The versatility of sulfonate chemistry is evident in the synthesis and modification of active pharmaceutical ingredients (APIs), where control and analysis of alkyl esters of alkyl and aryl sulfonic acids are critical for ensuring safety and efficacy (Elder et al., 2008).

Materials Science

In materials science, sulfonate groups contribute to the development of nanofiltration membranes and other advanced materials. Chemical modification of polyethersulfone, a material widely used in filtration technologies, involves sulfonation to increase hydrophilicity and performance (Bruggen, 2009). This application underscores the significance of sulfonate chemistry in enhancing material properties for environmental and industrial applications.

Safety And Hazards

Specific safety data sheets for Butyl 3-chloropropylsulfonate can be found online . These sheets typically provide information on handling, storage, and disposal, as well as first-aid measures and fire-fighting measures.

properties

IUPAC Name

butyl 3-chloropropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3S/c1-2-3-6-11-12(9,10)7-4-5-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHBOVFGBJXYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437523
Record name Butyl 3-chloropropylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 3-chloropropylsulfonate

CAS RN

146475-47-0
Record name Butyl 3-chloropropylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-propane-1-sulfonic acid butyl ester
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